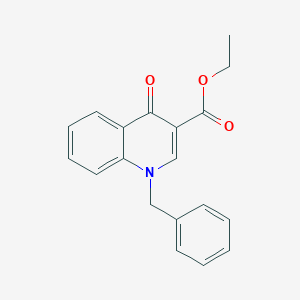![molecular formula C20H17ClN2O5 B508346 N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide CAS No. 625382-54-9](/img/structure/B508346.png)
N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a furan ring, a carboxamide group, and several aromatic rings with various substituents. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the furan derivative with an amine in the presence of coupling agents such as EDCI or DCC.
Substitution Reactions: The aromatic rings are functionalized through various substitution reactions, including halogenation and methoxylation, using reagents like NBS and methanol.
Coupling Reactions: The final step involves coupling the substituted aromatic rings with the furan carboxamide derivative using reagents like TBTU and dry dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: NBS, nitric acid, dry dichloromethane, lutidine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(4-methoxyphenoxy)acetyl)aniline: Shares similar structural features but lacks the furan ring.
2-chloro-4-aminophenyl furan-2-carboxamide: Similar structure but with different substituents on the aromatic rings.
4-methoxyphenyl furan-2-carboxamide: Lacks the chloro and amino substituents.
Uniqueness
N-(2-chloro-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide is unique due to its combination of a furan ring, carboxamide group, and multiple substituted aromatic rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
625382-54-9 |
|---|---|
Fórmula molecular |
C20H17ClN2O5 |
Peso molecular |
400.8g/mol |
Nombre IUPAC |
N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H17ClN2O5/c1-26-14-5-7-15(8-6-14)28-12-19(24)22-13-4-9-17(16(21)11-13)23-20(25)18-3-2-10-27-18/h2-11H,12H2,1H3,(H,22,24)(H,23,25) |
Clave InChI |
SWSMFGADYOYFLP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


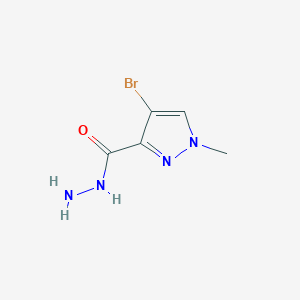
![5-[(4-Propylphenoxy)methyl]-2-furohydrazide](/img/structure/B508273.png)

![6-Amino-4-(4-bromophenyl)-3-tert-butyl-4,7-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B508330.png)
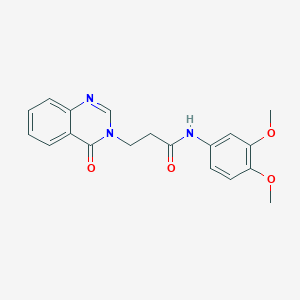
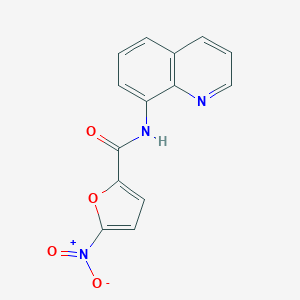
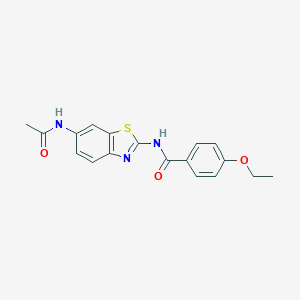
![N-[4-(4-morpholinyl)phenyl]-N-(4-pyridinylmethyl)amine](/img/structure/B508370.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B508378.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B508387.png)
![4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid](/img/structure/B508415.png)
![4-Methyl-3-[(pyridin-2-ylmethyl)-amino]-benzoic acid](/img/structure/B508416.png)
![8-Phenyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B508417.png)
